Cas no 17245-21-5 (8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-)

8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- structure
17245-21-5 structure
Product Name:8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
CAS-Nr.:17245-21-5
MF:C11H19NO9
MW:309.269864320755
CID:122192
PubChem ID:444885
Update Time:2025-04-18

8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)-
    • Isotazettine, 8-O-methyl-
    • D-GLYCERO-.ALPHA.-D-GALACTO-2-NONULOPYRANOSONIC ACID, 5-(ACETYLAMINO)-3,5-DIDEOXY-
    • 5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosonic acid
    • [8)-alpha-Neu5Ac-(2->]n
    • 5-acetamido-3,5-dideoxy-a-D-glycero-D-galacto-Nonulopyranosonic acid
    • [8)-alpha-NeuNAC-(2->]n
    • DTXSID201309514
    • A0639
    • N-Acetyl-
    • alpha-Neuraminic acid, N-acetyl-
    • CS-11243
    • (2R,4S,5R,6R)-5-Acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
    • AKOS037649548
    • 5-(acetylamino)-3,5-dideoxy-delta-glycero-alpha-delta-galacto-2-Nonulopyranosonate
    • Alpha-Sialoside
    • 4lkh
    • CHEMBL1234621
    • N-Acetyl-alpha-delta-neuraminate
    • NS00015107
    • 04A90EXP8V
    • Epitope ID:136794
    • 5-acetamido-3,5-dideoxy-alpha-delta-glycero-delta-galacto-Nonulopyranosonic acid
    • N-Acetyl-a-neuraminate
    • N-Acetyl-a-D-neuraminate
    • 5-acetamido-3,5-dideoxy-alpha-delta-glycero-delta-galacto-Nonulopyranosonate
    • N-Acetyl-a-D-neuraminic acid
    • N-Acetyl-a-neuraminic acid
    • polySia
    • N-Acetyl-alpha-D-neuraminic acid
    • alpha-Neu5Ac
    • Q310828
    • N-Acetyl-alpha-neuraminic acid, (-)-
    • C19909
    • CHEBI:61599
    • N-Acetyl-alpha-delta-neuraminic acid
    • 5-acetamido-3,5-dideoxy-a-D-glycero-D-galacto-Nonulopyranosonate
    • O-sialic acid
    • 131-48-6
    • N-acetyl-alpha-neuraminic acid
    • 2qwb
    • SCHEMBL79085
    • N-ACETYL-.ALPHA.-D-NEURAMINIC ACID
    • 5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-Nonulopyranosonic acid
    • N-ACETYL-.ALPHA.-NEURAMINIC ACID
    • (2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
    • WURCS=2.0/1,1,0/(Aad21122h-2a_2-6_5*NCC/3=O)/1/
    • N-acetylneuraminic acid; sialic acid; alpha-sialic acid; O-SIALIC ACID
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosonic acid
    • [alpha-Neu5Ac-(2->8)]n
    • 21646-00-4
    • 5-Acetamido-3,5-dideoxy-D-glycero-D-galacto-nonulopyranosonic Acid
    • 5-(acetylamino)-3,5-dideoxy-delta-glycero-alpha-delta-galacto-2-Nonulopyranosonic acid
    • 114942-08-4
    • .ALPHA.-NEURAMINIC ACID, N-ACETYL-
    • CHEBI:49026
    • A-D-neuraminic acid
    • DB03721
    • D-Glycero-alpha-D-galacto-2-nonulopyranosonic acid, 5-(acetylamino)-3,5-dideoxy-
    • N-ACETYL-.ALPHA.-NEURAMINIC ACID, (-)-
    • 5-(acetylamino)-3,5-dideoxy-D-glycero-a-D-galacto-2-Nonulopyranosonate
    • UNII-04A90EXP8V
    • 17245-21-5
    • Inchi: 1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1
    • InChI-Schlüssel: SQVRNKJHWKZAKO-YRMXFSIDSA-N
    • Lächelt: O1[C@@](C(=O)O)(C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](CO)O)O)NC(C)=O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 345.15769
  • Monoisotopenmasse: 309.106
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 7
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 21
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 403
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 177A^2
  • XLogP3: -3.5

Experimentelle Eigenschaften

  • Dichte: 1.64
  • Siedepunkt: 805°Cat760mmHg
  • Flammpunkt: 440.7°C
  • PSA: 49.39

8H-[1,3]Dioxolo[6,7][2]benzopyrano[3,4-c]indole,3,4,4a,5,6,6a-hexahydro-3,8-dimethoxy-5-methyl-, (3S,4aS,6aR,8R,13bS)- Verwandte Literatur

Empfohlene Lieferanten
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz